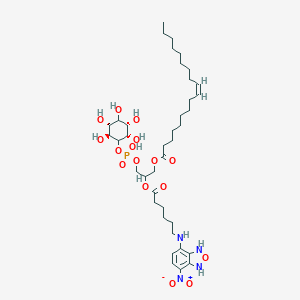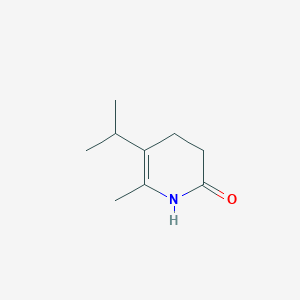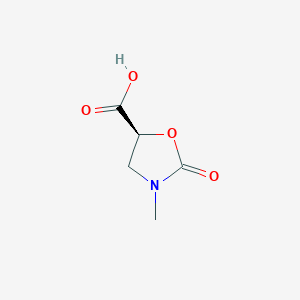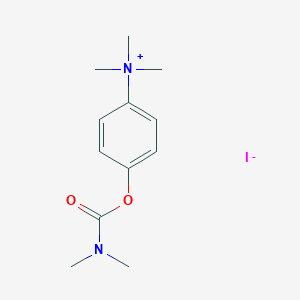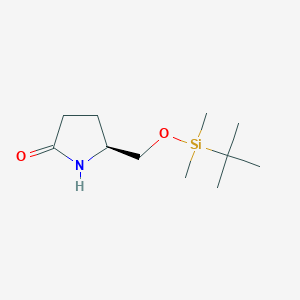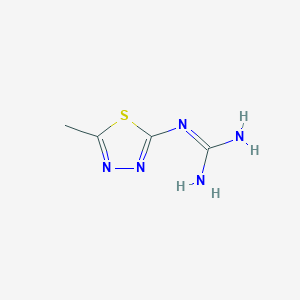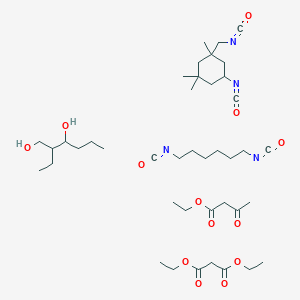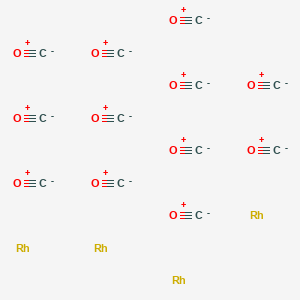
Tetrarhodium dodecacarbonyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrarhodium dodecacarbonyl is a chemical compound with the formula Rh₄(CO)₁₂. This dark-red crystalline solid is the smallest binary rhodium carbonyl that can be handled as a solid under ambient conditions. It is primarily used as a catalyst in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Tetrarhodium dodecacarbonyl can be synthesized by treating an aqueous solution of rhodium trichloride with activated copper metal under an atmosphere of carbon monoxide. The reaction is as follows :
[ 4 \text{RhCl}_3(\text{H}_2\text{O})_3 + 8 \text{Cu} + 22 \text{CO} \rightarrow \text{Rh}4(\text{CO}){12} + 2 \text{CO}_2 + 8 \text{Cu}(\text{CO})\text{Cl} + 4 \text{HCl} + 10 \text{H}_2\text{O} ]
Alternatively, it can be prepared by treating a methanolic solution of rhodium trichloride with carbon monoxide to afford H[RhCl₂(CO)₂], followed by carbonylation in the presence of sodium citrate .
Industrial Production Methods
The industrial production methods for this compound are similar to the laboratory synthesis methods, involving the reaction of rhodium trichloride with carbon monoxide in the presence of a reducing agent such as activated copper .
化学反应分析
Types of Reactions
Tetrarhodium dodecacarbonyl undergoes various types of reactions, including thermal substitution and decomposition .
-
Thermal Substitution: : The compound undergoes thermal substitution with phosphine ligands (L) as follows: [ \text{Rh}4(\text{CO}){12} + n \text{L} \rightarrow \text{Rh}4(\text{CO}){12-n}\text{L}_n + n \text{CO} ]
-
Decomposition: : this compound quantitatively decomposes in boiling hexane to afford hexadecacarbonylhexarhodium: [ 3 \text{Rh}4(\text{CO}){12} \rightarrow 2 \text{Rh}6(\text{CO}){16} + 4 \text{CO} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphine ligands and solvents such as hexane. The reactions typically occur under thermal conditions .
Major Products
The major products formed from the reactions of this compound include substituted rhodium carbonyl complexes and hexadecacarbonylhexarhodium .
科学研究应用
Tetrarhodium dodecacarbonyl is widely used in scientific research due to its catalytic properties. It is used as a catalyst in organic synthesis, particularly in hydroformylation reactions .
作用机制
The mechanism of action of tetrarhodium dodecacarbonyl involves the nucleophilic attack by the hydroxyl group on the rhodium atom in the dicarbonyl complex. This mechanism is crucial for its catalytic activity in the production of monocarboxylic acids .
相似化合物的比较
Similar Compounds
- Tetracobalt dodecacarbonyl
- Tetrairidium dodecacarbonyl
- Hexadecacarbonylhexarhodium
- Rhodium (III) chloride
Uniqueness
Tetrarhodium dodecacarbonyl is unique due to its stability as the smallest binary rhodium carbonyl that can be handled as a solid under ambient conditions. Its catalytic properties and ability to undergo thermal substitution and decomposition reactions make it distinct from other similar compounds .
属性
IUPAC Name |
carbon monoxide;rhodium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Rh/c12*1-2;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGLLYVYRZMJIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12O12Rh4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19584-30-6 |
Source


|
| Record name | Tri-μ-carbonylnonacarbonyl-tetrahedro-tetrarhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula, weight, and spectroscopic data for tetrarhodium dodecacarbonyl?
A1: this compound has the molecular formula Rh4(CO)12 and a molecular weight of 605.58 g/mol. Its infrared spectrum is characterized by strong absorptions in the carbonyl stretching region (νCO), typically observed between 2036-2121 cm-1. []
Q2: What are the main catalytic properties of this compound?
A2: this compound is a versatile homogeneous catalyst known for its activity in various reactions, including hydroformylation, silylformylation, and the addition of aromatic heterocyclic compounds to acetylenes. [, , ]
Q3: How does this compound interact with alkynes in a hydroformylation reaction?
A3: Research using in-situ high-pressure infrared spectroscopy revealed that both monosubstituted and disubstituted alkynes react quantitatively with Rh4(CO)12 under CO and CO/H2 mixtures. [] This interaction ultimately leads to the formation of various alkyne-rhodium complexes, the nature of which depends on the alkyne's substituents.
Q4: What is the reaction mechanism of alkene hydroformylation catalyzed by this compound?
A4: While the exact mechanism depends on the specific alkene, studies using in-situ infrared spectroscopy have identified acyl rhodium tetracarbonyl intermediates during the hydroformylation of various alkenes. [] This suggests a mechanism involving alkene coordination, CO insertion, hydrogenolysis, and product elimination.
Q5: What is the role of this compound in the reduction of nitric oxide?
A5: Studies have shown that this compound, in an aqueous alkaline solution, can catalyze the reduction of nitric oxide to ammonia. [] Interestingly, this reaction also incorporates the water gas shift reaction, highlighting the complex interplay of reactants and intermediates in this catalytic system.
Q6: Can you provide an example of this compound's activity towards aromatic heterocyclic compounds?
A6: Rh4(CO)12 catalyzes the addition of furan, thiophene, and N-methylpyrrole to diphenylacetylene, yielding vinyl-substituted aromatic heterocyclic compounds. [] This reaction demonstrates the catalyst's ability to activate C-H bonds in heterocycles and promote carbon-carbon bond formation.
Q7: How does the structure of this compound relate to its catalytic activity?
A7: The tetrahedral arrangement of rhodium atoms in Rh4(CO)12, along with the labile carbonyl ligands, allows for the creation of coordinatively unsaturated species. These species can readily interact with substrates, facilitating bond activation and subsequent catalytic transformations. []
Q8: What are the limitations of this compound as a catalyst?
A8: One significant limitation is its sensitivity to alkynes. Even trace amounts can poison the catalyst, hindering its activity in hydroformylation reactions. [] Additionally, like many homogeneous catalysts, its separation and recovery from the reaction mixture can be challenging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
